4-(Cyclohexylmethoxy)benzonitrile
Description
4-(Cyclohexylmethoxy)benzonitrile is a benzonitrile derivative featuring a cyclohexylmethyl group attached via an ether linkage to the para position of the benzene ring. The cyclohexylmethoxy group confers unique steric and electronic properties, influencing solubility, reactivity, and applications in pharmaceuticals, materials science, and organic synthesis.
Properties
IUPAC Name |
4-(cyclohexylmethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h6-9,13H,1-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAILLNXVHSWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethoxy)benzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-hydroxybenzonitrile with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromobenzonitrile is reacted with cyclohexylmethylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate. This method offers high yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of 4-(Cyclohexylmethoxy)benzonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; sulfonation with concentrated sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(Cyclohexylmethoxy)benzoic acid.
Reduction: 4-(Cyclohexylmethoxy)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Cyclohexylmethoxy)benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary based on the structural features of the compound and the nature of the target.
Comparison with Similar Compounds
Structural and Physical Properties
The substituent on the benzonitrile core significantly impacts molecular weight, polarity, and physical state. Key analogs include:
Key Observations :
- Alkylcyclohexyl substituents (e.g., pentyl, propyl) increase hydrophobicity and molecular weight, enhancing thermal stability for materials science applications .
- Oxygen-containing substituents (e.g., methoxymethoxy) introduce polarity, improving solubility in polar solvents .
- Heteroaromatic substituents (e.g., thienyl) enable conjugation and electronic modulation, useful in optoelectronics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
